Cas no 1507-14-8 (1H-Purine-2,6-dione,3,7-dihydro-1-(2-hydroxyethyl)-3,7-dimethyl-)

1H-Purine-2,6-dione,3,7-dihydro-1-(2-hydroxyethyl)-3,7-dimethyl- structure
1507-14-8 structure
Product Name:1H-Purine-2,6-dione,3,7-dihydro-1-(2-hydroxyethyl)-3,7-dimethyl-
Numero CAS:1507-14-8
MF:C9H12N4O3
MW:224.216581344604
CID:180039
PubChem ID:200304
Update Time:2025-04-19

1H-Purine-2,6-dione,3,7-dihydro-1-(2-hydroxyethyl)-3,7-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Purine-2,6-dione,3,7-dihydro-1-(2-hydroxyethyl)-3,7-dimethyl-
    • 3,7-Dihydro-1-(2-hydroxyethyl)-3,7-dimethyl-1H-purine-2,6-dione (9CI)
    • 1-(2-hydroxyethyl)-3,7-dimethylpurine-2,6-dione
    • 1-(2-Hydroxyethyl)-3,7-dimethylxanthine
    • 1-(2-Hydroxyethyl)theobromine
    • 3,7-Dihydro-1-(2-hydroxyethyl)-3,7-dimethyl-1H-purine-2,6-dione
    • SCHEMBL7384282
    • 1-(beta-Oxyaethyl)-theobromin
    • Oxyaethyltheobromin
    • 1507-14-8
    • 1-(beta-Oxyaethyl)-theobromin [German]
    • DTXSID60164596
    • Oxyaethyltheobromin [German]
    • Theobromine, 1-(2-hydroxyethyl)-
    • Oxyethyltheobromine
    • BRN 0250519
    • 1H-Purine-2,6-dione, 3,7-dihydro-1-(2-hydroxyethyl)-3,7-dimethyl-
    • 4-26-00-02356 (Beilstein Handbook Reference)
    • Inchi: 1S/C9H12N4O3/c1-11-5-10-7-6(11)8(15)13(3-4-14)9(16)12(7)2/h5,14H,3-4H2,1-2H3
    • Chiave InChI: RXONRYRTUQKSNI-UHFFFAOYSA-N
    • Sorrisi: O=C1C2=C(N=CN2C)N(C)C(N1CCO)=O

Proprietà calcolate

  • Massa esatta: 224.09106
  • Massa monoisotopica: 224.091
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 322
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _0.8
  • Superficie polare topologica: 78.7Ų

Proprietà sperimentali

  • Densità: 1.51
  • Punto di ebollizione: 502.1°Cat760mmHg
  • Punto di infiammabilità: 257.5°C
  • Indice di rifrazione: 1.683
  • PSA: 78.67
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司